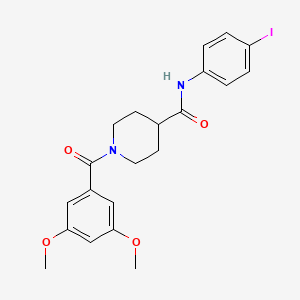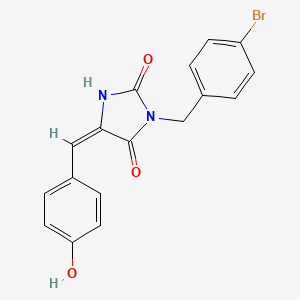![molecular formula C19H22O3 B5112857 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed to act by inhibiting the expression of pro-inflammatory cytokines and enzymes, reducing oxidative stress, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has a number of biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative damage, and induce apoptosis in cancer cells. It has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its unique properties, which make it a valuable tool for studying inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde. One area of interest is its potential as a drug delivery system. Researchers are also interested in exploring its anti-inflammatory and antioxidant properties further. Additionally, there is potential for this compound to be used in the development of new cancer therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
In conclusion, 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a valuable compound for scientific research due to its unique properties and potential applications. Its anti-inflammatory, antioxidant, and antitumor properties make it a valuable tool for studying these areas. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde involves the reaction between 2-isopropyl-5-methylphenol and 3-bromo-1-(2-(2-hydroxyethoxy)phenyl)prop-1-en-1-one in the presence of a base. The reaction yields the desired product, which is then purified through column chromatography.
Scientific Research Applications
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)18-8-7-15(3)11-19(18)22-10-9-21-17-6-4-5-16(12-17)13-20/h4-8,11-14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARWOYPQALHPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)

![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)

![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
